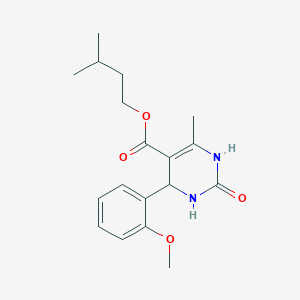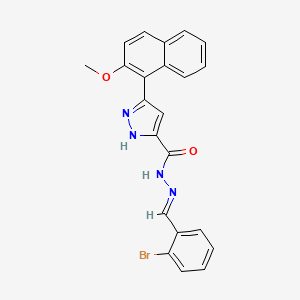![molecular formula C20H18N4O3 B11698054 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11698054.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features both benzimidazole and isoindole moieties. These structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and isoindole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and solvents like methanol and dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isoindole moiety may also contribute to the compound’s overall activity by interacting with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole, thiabendazole, and albendazole share the benzimidazole moiety and exhibit similar biological activities.
Isoindole derivatives: Compounds containing the isoindole structure, such as phthalimide derivatives, may have comparable chemical properties.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to the combination of both benzimidazole and isoindole moieties in a single molecule. This structural feature may enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these moieties.
Eigenschaften
Molekularformel |
C20H18N4O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O3/c25-18(21-11-9-17-22-15-7-3-4-8-16(15)23-17)10-12-24-19(26)13-5-1-2-6-14(13)20(24)27/h1-8H,9-12H2,(H,21,25)(H,22,23) |
InChI-Schlüssel |
OXDMIFWAZQTDLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11697976.png)
![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11697981.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697982.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697998.png)

![1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B11698009.png)


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11698027.png)
![[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B11698028.png)
![3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11698037.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11698060.png)
